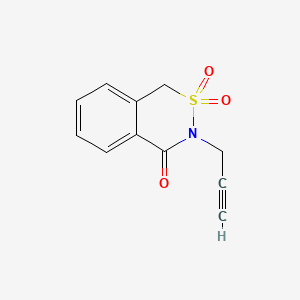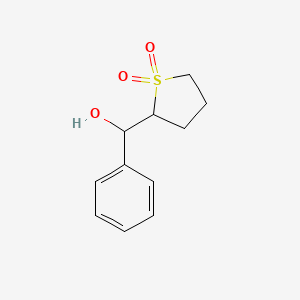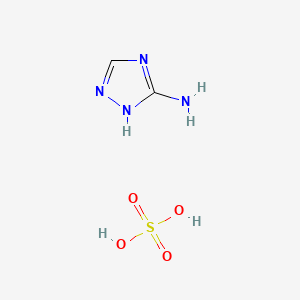
s-Triazole, 3-amino-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole, 3-amino-, sulfate is a nitrogen-containing heterocyclic compound with significant applications in various scientific fields. The compound is part of the 1,2,4-triazole family, known for its unique structure and properties, making it valuable in pharmaceuticals, agrochemicals, materials sciences, and organic catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-amino-, sulfate typically involves the cyclization of hydrazine derivatives with formic acid or other suitable reagents. One common method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Another method involves the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by refluxing .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazole, 3-amino-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or chloroform .
Major Products
The major products formed from these reactions include various substituted triazoles, which have significant biological and chemical properties .
Applications De Recherche Scientifique
s-Triazole, 3-amino-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of s-Triazole, 3-amino-, sulfate involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. The compound targets various molecular pathways, including those involved in microbial inhibition and cancer cell apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
1,2,3-Triazole: Another isomer with significant biological activities.
Fluconazole: A well-known antifungal agent containing the triazole ring.
Anastrozole: An anticancer drug with a triazole moiety
Uniqueness
s-Triazole, 3-amino-, sulfate is unique due to its specific substitution pattern and the presence of the sulfate group, which enhances its solubility and reactivity compared to other triazole derivatives .
Propriétés
Numéro CAS |
29380-04-9 |
|---|---|
Formule moléculaire |
C2H6N4O4S |
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
sulfuric acid;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-2-4-1-5-6-2;1-5(2,3)4/h1H,(H3,3,4,5,6);(H2,1,2,3,4) |
Clé InChI |
VPIXYGGTTLHXAS-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




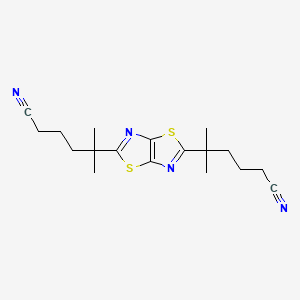

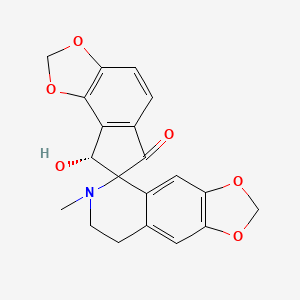

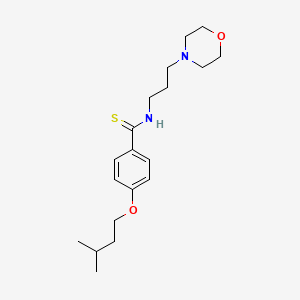
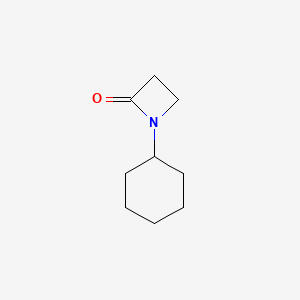


![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
